1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine

Targeted Drug Delivery Liposome Functionalization Protein Conjugation

Standard phospholipids (DSPC, DPPC, POPC) lack reactive handles for post-liposomal surface functionalization, forcing early-stage conjugation that compromises cargo integrity. • Reactive sn-2 succinyl carboxyl group enables covalent His₆-tagged protein/antibody attachment after liposomes are loaded-preserving encapsulation efficiency. • ~10% ester hydrolysis at 37°C (pH 7.4) supports design of pH-responsive, bioresponsive delivery systems. • Serves as a defined CD36/SR-BI ligand for oxidative stress & atherosclerosis research, replacing heterogeneous oxidized lipid mixtures. Supplied as white to off-white powder; ≥98% purity; stock available in 10-500 mg scales with custom bulk synthesis on request.

Molecular Formula C28H54NO10P
Molecular Weight 595.7 g/mol
Cat. No. B12380303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine
Molecular FormulaC28H54NO10P
Molecular Weight595.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC(=O)O
InChIInChI=1S/C28H54NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(32)36-23-25(39-28(33)20-19-26(30)31)24-38-40(34,35)37-22-21-29(2,3)4/h25H,5-24H2,1-4H3,(H-,30,31,34,35)/t25-/m1/s1
InChIKeyGEUVQGBCEQLWKK-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine: Post-Insertion & Targeting


1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine (also known as 16:0-succinoyl PC) is a modified glycerophosphorylcholine derivative composed of a C16 palmitoyl chain at the sn-1 position, a succinyl (carboxyl‑bearing) group at the sn‑2 position, and a choline headgroup . This structure imparts amphiphilic properties that enable self‑assembly into lipid bilayers, liposomes, and nanoparticles . Unlike inert structural phospholipids (e.g., DSPC, DPPC, POPC), the terminal carboxyl group of the succinyl moiety provides a reactive handle for post‑insertion conjugation of targeting ligands, His‑tagged proteins, or other functional molecules after vesicles are formed and loaded with cargo [1]. The compound also accumulates at sites of oxidative stress in vivo and is implicated as a ligand for scavenger receptors class B (CD36 and SR‑BI) [2], opening avenues for both targeted delivery and oxidative‑stress‑related research applications.

1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine vs. DSPC & DPPC


Standard saturated phospholipids such as DSPC, DPPC, or POPC function as inert structural scaffolds; they lack reactive chemical handles and cannot be used for post‑insertion ligand conjugation without extensive synthetic modification [1]. The succinyl‑modified PC uniquely provides a terminal carboxyl group at the sn‑2 position, enabling covalent attachment of His‑6‑tagged molecules or targeting ligands after liposomes are prepared and loaded with drug cargo [1]. Attempting to substitute this functional lipid with a generic structural phospholipid would completely eliminate the capacity for post‑production surface functionalization, thereby precluding the development of targeted or bioresponsive delivery systems that depend on this conjugation chemistry.

1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine: Key Performance Evidence


Post-Insertion Conjugation Capability

1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine incorporates a reactive carboxyl group that permits covalent attachment of His‑6‑tagged molecules or other ligands to the surface of pre‑formed, drug‑loaded vesicles [1]. This post‑insertion capability is entirely absent in comparator lipids such as DSPC, DPPC, and POPC, which lack reactive functional groups and can only serve as inert structural components [1].

Targeted Drug Delivery Liposome Functionalization Protein Conjugation

Scavenger Receptor Class B Ligand Activity

1‑Palmitoyl‑2‑succinyl‑sn‑glycerophosphorylcholine may function as a ligand for scavenger receptors class B (CD36 and SR‑BI) [1]. In contrast, common saturated phospholipids such as DSPC and DPPC are not recognized as ligands for these receptors and exhibit no comparable bioactivity in this pathway. This ligand activity is relevant to studies of oxidized phospholipid biology and atherosclerosis.

Scavenger Receptor Oxidized Phospholipid Atherosclerosis Research

PAF-Like Monocyte Activation

In a study of synthetic short‑chain PCs, 1‑palmitoyl‑2‑succinyl‑PC (succinyl in sn‑2 position) activated human monocytes at concentrations between 10⁻⁸ M and 10⁻⁶ M, as measured by increased intracellular calcium [1]. In contrast, common saturated phospholipids such as DSPC, DPPC, and POPC are biologically inert and do not induce monocyte activation or PAF‑like responses [2].

PAF-Like Activity Monocyte Activation Oxidized Phospholipids

Succinate Linker Chemical Stability

In a study evaluating the chemical stability of PEG‑lipid conjugates, succinate‑linked MePEG‑PE showed measurable hydrolysis in buffer (pH 7.4) at 37°C, with approximately 10% loss of intact conjugate after 24 hours [1]. By comparison, amide‑linked and carbamate‑linked conjugates exhibited greater stability under identical conditions [1].

Liposome Stability PEG-Lipid Conjugates Chemical Linker Stability

Bilayer Disruption and Vesicle Size Reduction

Early biophysical studies demonstrated that incorporation of succinylphosphatidylcholine into phosphatidylcholine vesicles caused a pronounced reduction in vesicle size, yielding particles of approximately 250 Å in diameter as measured by gel chromatography and electron microscopy [1]. In contrast, DSPC‑based liposomes are known to form stable, large, and well‑ordered lamellar structures that resist such spontaneous size reduction [2].

Liposome Size Control Bilayer Perturbation Vesicle Characterization

1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine: Key Research & Industrial Applications


Post-Insertion Functionalization of Drug Liposomes

The reactive carboxyl group of 1‑palmitoyl‑2‑succinyl‑sn‑glycerophosphorylcholine enables covalent attachment of His‑6‑tagged proteins, targeting antibodies, or peptides to the surface of liposomes after they have been loaded with therapeutic cargo [1]. This post‑insertion approach avoids exposing sensitive drugs to conjugation chemistry and is essential for producing targeted delivery vehicles without compromising encapsulation efficiency or drug integrity.

Oxidized Phospholipid & Scavenger Receptor Pathway Studies

As a putative ligand for scavenger receptors class B (CD36 and SR‑BI), this compound can serve as a defined chemical probe for investigating oxidized phospholipid signaling, foam cell formation, and atherosclerotic plaque biology [2]. It provides a synthetic alternative to heterogeneous oxidized lipid mixtures and may be used in receptor‑binding assays or cell‑based models of lipid‑mediated inflammation.

PAF-Like Activity & Inflammation Research

1‑Palmitoyl‑2‑succinyl‑sn‑glycerophosphorylcholine exhibits platelet‑activating factor (PAF)‑like activity at micromolar concentrations, activating monocytes and potentially platelets in a PAF‑specific manner [3]. This property makes it valuable for studying PAF‑receptor‑mediated signaling pathways, inflammation mechanisms, and the role of oxidized phospholipids in vascular biology.

Bioresponsive & pH-Sensitive Formulation Development

The succinyl ester linkage displays measurable hydrolysis under physiological conditions (~10% after 24 h at 37°C, pH 7.4) [4]. This cleavable character can be exploited in the design of pH‑sensitive or bioresponsive liposomes that release conjugated payloads or surface ligands in response to the mildly acidic environments of endosomes or tumor tissues.

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